4-(Phenylsulfonyl)aniline: A Core Building Block in Modern Drug Discovery
4-(Phenylsulfonyl)aniline: A Core Building Block in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Medicinal Chemists
Introduction
4-(Phenylsulfonyl)aniline, also known as 4-aminodiphenyl sulfone, is a deceptively simple aromatic sulfone that has emerged as a critical structural motif and versatile synthetic intermediate in medicinal chemistry. Its rigid, well-defined geometry, combined with the hydrogen-bonding capabilities of the aniline moiety and the polar, metabolically stable sulfone linker, makes it an attractive scaffold for designing targeted therapeutics. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of 4-(Phenylsulfonyl)aniline, offering field-proven insights for its effective utilization in drug development programs.
Physicochemical and Structural Characteristics
The unique bioactivity and synthetic utility of 4-(Phenylsulfonyl)aniline are direct consequences of its distinct physicochemical properties and three-dimensional structure.
Core Chemical Properties
The compound presents as a stable, high-melting solid with limited solubility in non-polar organic solvents, reflecting the polarity imparted by the sulfone and amine groups.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₁NO₂S | [1], [2] |
| Molecular Weight | 233.29 g/mol | [1], |
| CAS Number | 7019-01-4 | [1], [3] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 175-177 °C | [3] |
| Solubility | Slightly soluble in chloroform and methanol | [3] |
| Storage | 2-8°C, under inert atmosphere, sealed and protected from light |
Molecular Structure and Conformation
The structure of 4-(Phenylsulfonyl)aniline consists of a central sulfone group linking two phenyl rings, one of which is substituted with an amino group at the para position. The tetrahedral geometry of the sulfur atom and the sp² hybridization of the aromatic carbons create a non-planar, V-shaped molecule.
Caption: Representative synthesis workflow for 4-(Phenylsulfonyl)aniline.
Step-by-Step Methodology
Step 1: Synthesis of 4-Nitro-1-(phenylsulfonyl)benzene
Causality: This step establishes the core diphenyl sulfone scaffold. A nucleophilic aromatic substitution is employed where the sulfinate anion acts as the nucleophile, displacing the chloride from the electron-deficient aromatic ring of 4-chloronitrobenzene. The nitro group is essential here as a strong electron-withdrawing group, activating the ring towards nucleophilic attack.
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To a stirred solution of 4-chloronitrobenzene (1.0 eq) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF), add sodium benzenesulfinate (1.1 eq).
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Heat the reaction mixture to 120-140 °C and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion (typically 4-8 hours), cool the mixture to room temperature.
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Pour the reaction mixture into ice-water with stirring to precipitate the product.
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Collect the solid by vacuum filtration, wash thoroughly with water, and dry to yield the crude intermediate, 4-nitro-1-(phenylsulfonyl)benzene.
Step 2: Reduction to 4-(Phenylsulfonyl)aniline
Causality: This final step converts the electron-withdrawing nitro group into the desired electron-donating amino group, which is the key functional handle for subsequent medicinal chemistry applications. Catalytic hydrogenation is a clean and efficient method, while metal-acid reductions like SnCl₂/HCl are robust and widely used alternatives.
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Suspend the crude 4-nitro-1-(phenylsulfonyl)benzene (1.0 eq) in ethanol.
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Add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 5-10 mol%).
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Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
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Monitor the reaction by TLC until the starting material is consumed.
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Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 4-(Phenylsulfonyl)aniline.
Self-Validation: The identity and purity of the final product should be rigorously confirmed by melting point analysis and the spectroscopic methods (NMR, IR, MS) detailed previously.
Applications in Drug Development
4-(Phenylsulfonyl)aniline is not merely an intermediate but a validated pharmacophore. Its derivatives have been explored for a wide range of therapeutic targets. The aniline nitrogen provides a convenient point for chemical modification, allowing for the rapid generation of compound libraries to explore structure-activity relationships (SAR).
As a Scaffold for Kinase and Receptor Inhibitors
The diaryl sulfone core provides a rigid scaffold that can effectively position functional groups to interact with specific residues in enzyme active sites or receptor binding pockets. A notable application is in the development of novel analogues of non-steroidal anti-inflammatory drugs (NSAIDs) and inhibitors of androgen receptor-mediated transcription. [3][4]By acylating or alkylating the aniline nitrogen, medicinal chemists can introduce moieties that target specific protein features. The sulfone group often acts as a hydrogen bond acceptor, further anchoring the molecule in the binding site.
In the Synthesis of Anti-inflammatory Agents
The 4-(methylsulfonyl)aniline pharmacophore, a close analogue, has been successfully incorporated into known NSAIDs like naproxen and diclofenac. [5][6][7]This modification is often pursued to enhance selectivity for the COX-2 enzyme over COX-1, a strategy aimed at reducing gastrointestinal side effects associated with traditional NSAIDs. The underlying principle is that the sulfone moiety can occupy and interact with the distinct side pocket present in the COX-2 active site.
As a Versatile Chemical Building Block
Beyond specific pharmacophores, 4-(Phenylsulfonyl)aniline serves as a versatile building block. [8][9]The primary amine can be diazotized and converted into a wide array of other functional groups, or it can participate in coupling reactions (e.g., Buchwald-Hartwig, Suzuki) to build more complex molecular architectures. The inherent stability of the diphenyl sulfone core ensures that it remains intact throughout multi-step synthetic sequences. This reliability makes it a go-to starting material for exploratory chemistry programs aimed at discovering new bioactive molecules. [10]
Safety and Handling
4-(Phenylsulfonyl)aniline is classified as harmful if swallowed and causes skin and eye irritation. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Handling should be performed in a well-ventilated fume hood to avoid inhalation of dust. Store the compound in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
4-(Phenylsulfonyl)aniline represents a powerful convergence of structural rigidity, synthetic accessibility, and biological relevance. Its well-defined chemical properties and predictable reactivity provide a solid foundation for its use as a core scaffold in modern medicinal chemistry. For researchers and drug development professionals, a thorough understanding of this building block—from its spectroscopic fingerprints to its synthetic nuances and therapeutic potential—is essential for leveraging its full potential in the rational design of next-generation therapeutics.
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